3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
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Overview
Description
“3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one” is a complex organic compound that features multiple functional groups and a unique tricyclic structure. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the acetyl group via acetylation.
- Incorporation of the fluorophenyl group through electrophilic aromatic substitution.
- Addition of the methoxymethyl group using methoxymethyl chloride under basic conditions.
- Final modifications to introduce the thia and triazatricyclo moieties.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cyclization steps.
- Employment of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one” would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-4-(4-chlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
- 3-acetyl-4-(4-bromophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
Uniqueness
The presence of the fluorophenyl group in “3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one” may confer unique properties such as increased lipophilicity or altered electronic effects, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C20H18FN3O3S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-acetyl-4-(4-fluorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C20H18FN3O3S/c1-10-8-13(9-27-3)15-16-17(28-20(15)22-10)19(26)23-18(24(16)11(2)25)12-4-6-14(21)7-5-12/h4-8,18H,9H2,1-3H3,(H,23,26) |
InChI Key |
VGPKHBIAOZKIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3C(=O)C)C4=CC=C(C=C4)F)SC2=N1)COC |
Origin of Product |
United States |
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